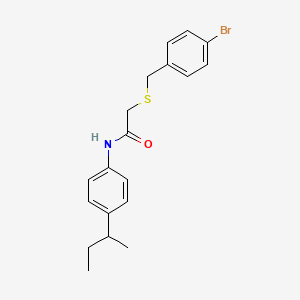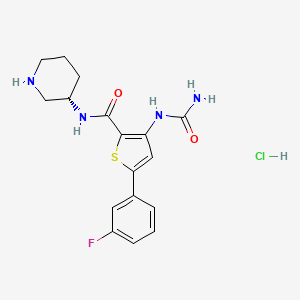
AZD 7762 Hydrochlorid
Übersicht
Beschreibung
AZD 7762 hydrochloride is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 and checkpoint kinase 2. It is known for its ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable compound in cancer research and treatment . The empirical formula of AZD 7762 hydrochloride is C17H19FN4O2S · HCl, and it has a molecular weight of 398.88 .
Wissenschaftliche Forschungsanwendungen
AZD 7762 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Checkpoint-Kinase 1 und Checkpoint-Kinase 2 zu untersuchen.
Biologie: Die Verbindung wird in der Forschung zur Zellzyklusregulation und zur DNA-Schadensantwort eingesetzt.
Medizin: this compound wird auf sein Potenzial untersucht, die Wirksamkeit der Chemotherapie und Strahlentherapie bei der Krebsbehandlung zu verbessern
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Checkpoint-Kinase 1 und Checkpoint-Kinase 2 hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der DNA-Schadensantwort und der Zellzyklusregulation. Durch die Hemmung dieser Kinasen hebt this compound den G2-Checkpoint auf, was zu mitotischer Katastrophe und Apoptose in Krebszellen führt . Die Verbindung hemmt auch die homolog-rekombinative DNA-Reparatur, was ihre zytotoxischen Wirkungen weiter verstärkt .
Ähnliche Verbindungen:
PF-477736: Ein weiterer Checkpoint-Kinase-Inhibitor mit ähnlicher Potenz und Selektivität.
LY2603618: Ein selektiver Inhibitor der Checkpoint-Kinase 1.
SB-218078: Ein Checkpoint-Kinase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität
Eindeutigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, sowohl die Checkpoint-Kinase 1 als auch die Checkpoint-Kinase 2 mit hoher Selektivität potent zu hemmen. Diese doppelte Hemmung erhöht seine Wirksamkeit in Kombination mit DNA-schädigenden Agenzien, was es zu einer wertvollen Verbindung in der Krebsforschung macht .
Wirkmechanismus
Target of Action
AZD 7762 hydrochloride is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) . These kinases play a crucial role in cell cycle regulation, particularly in response to DNA damage. They are involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair or to trigger cell death if the damage is irreparable .
Mode of Action
AZD 7762 hydrochloride binds to the ATP-binding site of Chk1 and Chk2 in a reversible manner, inhibiting their activity . This inhibition impairs the DNA damage-induced S and G2 checkpoints, enhancing the efficacy of DNA-damaging agents . It effectively inhibits the phosphorylation of the cdc25C peptide, a downstream target of Chk1 .
Biochemical Pathways
The primary biochemical pathway affected by AZD 7762 hydrochloride is the DNA damage response pathway. By inhibiting Chk1 and Chk2, AZD 7762 hydrochloride disrupts the cell’s ability to pause the cell cycle in response to DNA damage . This leads to an increase in DNA damage and a decrease in cell survival, particularly in cancer cells that rely on these checkpoints due to defects in other parts of the DNA damage response pathway .
Result of Action
AZD 7762 hydrochloride has demonstrated anticancer chemotherapeutic activity. It has been shown to inhibit cellular proliferation in breast cancer and ovarian cancer cells . In animal models of breast cancer, AZD 7762 hydrochloride has been shown to inhibit tumor growth and increase survival rates .
Action Environment
The efficacy and stability of AZD 7762 hydrochloride can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance the compound’s cytotoxic effects . Additionally, the compound’s stability and activity may be affected by storage conditions
Biochemische Analyse
Cellular Effects
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular behavior . These effects are observed in various cell types, including cancer cells, where the compound may induce apoptosis or inhibit proliferation.
Temporal Effects in Laboratory Settings
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained biochemical and cellular effects . Over time, the compound may degrade, leading to changes in its activity and effectiveness.
Dosage Effects in Animal Models
The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant effects . Additionally, at very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its biochemical and cellular effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von AZD 7762 Hydrochlorid beinhaltet eine Reihe von chemischen Reaktionen. Ein Schlüsselschritt ist die Suzuki-Kupplungsreaktion, die zur Bildung der Kernstruktur der Verbindung verwendet wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Palladiumkatalysatoren und einer Base in einer inerten Atmosphäre.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen für die Forschung und den klinischen Einsatz erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AZD 7762 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, sind bei der Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden in Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einbringen können .
Vergleich Mit ähnlichen Verbindungen
PF-477736: Another checkpoint kinase inhibitor with similar potency and selectivity.
LY2603618: A selective inhibitor of checkpoint kinase 1.
SB-218078: A checkpoint kinase inhibitor with a different chemical structure but similar biological activity
Uniqueness of AZD 7762 Hydrochloride: AZD 7762 hydrochloride is unique in its ability to potently inhibit both checkpoint kinase 1 and checkpoint kinase 2 with high selectivity. This dual inhibition enhances its effectiveness in combination with DNA-damaging agents, making it a valuable compound in cancer research .
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLOIXZRZEDG-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246094-78-9 | |
| Record name | 1246094-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



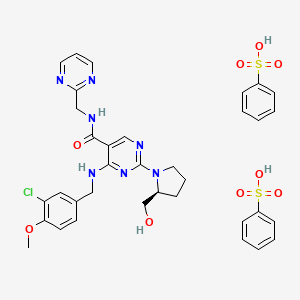
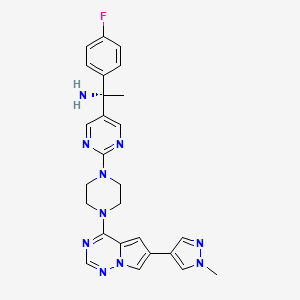
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

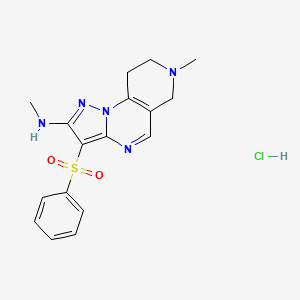

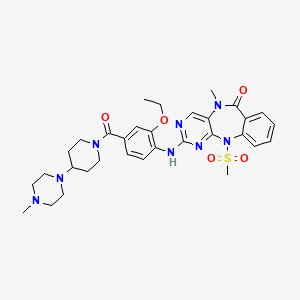
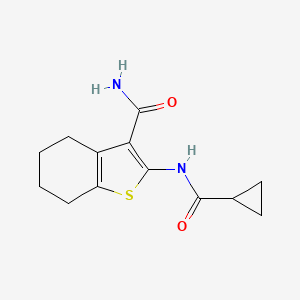
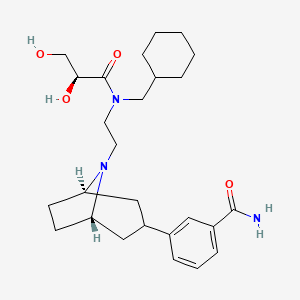
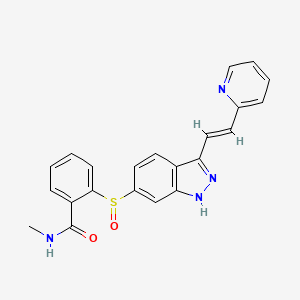
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)
